1-(benzyloxy)-1H-1,2,3-triazole
Description
Significance of the 1,2,3-Triazole Ring System in Contemporary Organic Chemistry
The 1,2,3-triazole ring is a five-membered aromatic heterocycle containing three adjacent nitrogen atoms. wikipedia.orgchemeurope.com This structural motif has gained prominence in various scientific disciplines, particularly in medicinal chemistry and materials science. wisdomlib.orgnih.gov The stability of the triazole ring, attributed to its aromatic character and the delocalization of six π-electrons, makes it resistant to hydrolysis and oxidation. guidechem.com
A key factor in the widespread use of 1,2,3-triazoles is the advent of "click chemistry," a concept introduced by K. Barry Sharpless. ijiset.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes under mild conditions. nih.govijiset.comthieme-connect.de This reaction's reliability and broad substrate scope have made the 1,2,3-triazole ring a popular linker unit in the construction of complex molecular architectures, including glycoconjugates and other bioactive molecules. ijiset.comnih.gov
The 1,2,3-triazole core is considered a "privileged scaffold," meaning it can interact with a variety of biological receptors and enzymes. nih.govmdpi.com This has led to its incorporation into numerous pharmaceutical agents with a wide range of therapeutic applications, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govacs.orgresearchgate.net The ability of the triazole ring to act as a bioisostere for other functional groups, such as amides and carboxylic acids, further enhances its utility in drug design. wikipedia.orgnih.gov
Strategic Role of the Benzyloxy Moiety in Functionalized 1,2,3-Triazole Architectures
The benzyloxy group (C₆H₅CH₂O-) attached to the 1,2,3-triazole ring in 1-(benzyloxy)-1H-1,2,3-triazole plays a crucial strategic role in its chemical applications. This moiety is often employed as a protecting group for the N-hydroxy functionality of the triazole. The benzyl (B1604629) group can be readily introduced and subsequently removed under specific conditions, such as hydrogenolysis, allowing for the selective modification of other parts of the molecule. biosynth.com
Furthermore, the benzyloxy group can influence the electronic properties and reactivity of the triazole ring. The presence of the aromatic phenyl ring can participate in π-π stacking interactions, which can be important in the context of molecular recognition and self-assembly processes. The benzyloxy group can also direct the regioselectivity of certain reactions. For instance, in substitution reactions, the position of the benzyloxy group on the triazole ring can influence where incoming electrophiles or nucleophiles will attack.
The versatility of the benzyloxy group allows for the synthesis of a diverse range of functionalized 1,2,3-triazole derivatives. For example, the benzyl group can be substituted with various functional groups, which can in turn modulate the biological activity or physical properties of the resulting molecule. mdpi.com This adaptability makes this compound a valuable starting material for creating libraries of compounds for high-throughput screening in drug discovery and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol biosynth.com |
| Appearance | Not specified in search results |
| Solubility | Not specified in search results |
| SMILES | C1=CC=C(C=C1)CON2C=CN=N2 biosynth.com |
Research Findings on 1,2,3-Triazole Derivatives
| Research Area | Key Findings |
| Anticholinesterase Activity | The nature and position of substituents on the benzyl ring of 1,2,3-triazole derivatives influence their inhibitory activity against butyrylcholinesterase (BuChE). mdpi.com |
| Antimicrobial Activity | 1,2,3-triazole-benzoimidazole hybrids have shown activity against antibiotic-resistant strains of bacteria. tandfonline.com |
| Corrosion Inhibition | 1,4-disubstituted 1,2,3-triazole derivatives are effective, non-toxic, and stable corrosion inhibitors for various metals in acidic environments. mdpi.com |
| Anticancer Activity | Hybrid molecules containing 1,2,3-triazole and natural product scaffolds have been synthesized and evaluated for their anticancer properties. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylmethoxytriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-4-9(5-3-1)8-13-12-7-6-10-11-12/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRIUOKEGQKRKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON2C=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Benzyloxy 1h 1,2,3 Triazole and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, providing a powerful and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. jocpr.com This reaction is characterized by its high regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov
Regioselective Formation of 1,4-Disubstituted 1,2,3-Triazoles
The CuAAC reaction facilitates the exclusive formation of the 1,4-disubstituted regioisomer of the 1,2,3-triazole ring. nih.gov This is a significant advantage over the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov The synthesis of 1-(benzyloxy)-4-substituted-1H-1,2,3-triazoles via CuAAC would involve the reaction of benzyloxyazide with a terminal alkyne in the presence of a copper(I) catalyst. The catalyst is often generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate. conicet.gov.ar
The general scheme for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which can be adapted for 1-(benzyloxy)-1H-1,2,3-triazole derivatives, is depicted below. For instance, the reaction of benzyl (B1604629) azide (B81097) with various terminal alkynes produces the corresponding 1-benzyl-4-substituted-1H-1,2,3-triazoles in excellent yields. nih.gov
Table 1: Examples of CuAAC Reactions for the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles
| Azide | Alkyne | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl azide | Phenylacetylene (B144264) | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | 99 | nih.gov |
| Benzyl azide | Methyl propiolate | Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate | 99 | nih.gov |
| Benzyl azide | (Trimethylsilyl)acetylene | 1-Benzyl-4-(trimethylsilyl)-1H-1,2,3-triazole | 99 | nih.gov |
| Ethyl 2-azidoacetate | Terminal acetylenes from natural products | Various ethyl 2-(4-(substituted)-1H-1,2,3-triazol-1-yl)acetates | 50-80 | nih.govscielo.br |
The characterization of these 1,4-disubstituted 1,2,3-triazoles is typically confirmed by spectroscopic methods. For example, in the ¹H NMR spectra, a characteristic singlet for the triazole ring proton is observed between 7.73 and 7.81 ppm. scielo.br In the ¹³C NMR spectra, signals corresponding to the Csp² carbons of the triazole ring appear in the ranges of 123.6–124.5 ppm and 143.6–145.3 ppm. scielo.brscielo.br
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. researchgate.netresearchgate.net The application of microwave-assisted synthesis to CuAAC reactions has proven to be highly effective for the preparation of 1,2,3-triazole derivatives. researchgate.netrsc.org
This technique has been successfully employed in the synthesis of a variety of 1,2,3-triazoles, including those with complex molecular architectures. researchgate.netnih.gov The rapid heating and efficient energy transfer under microwave conditions can accelerate the cycloaddition process, making it a more efficient and sustainable method. For example, the synthesis of various benzotriazoles has been achieved in good to excellent yields within 15–20 minutes at 125°C under microwave irradiation. researchgate.net
Application of Green Chemistry Solvents and Catalytic Systems
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign synthetic methods for 1,2,3-triazoles. This includes the use of green solvents and alternative catalytic systems.
Green Solvents:
Water: Water is an ideal green solvent for CuAAC reactions, offering safety, and environmental benefits. consensus.app Visible-light-promoted CuAAC has been successfully performed in water, allowing for high yields and the potential for catalyst and solvent recycling. researchgate.net The synthesis of 1-monosubstituted 1,2,3-triazoles from organic azides and acetylene (B1199291) gas has also been achieved in water using a CuI catalyst. researchgate.net
Glycerol: Glycerol, a biodegradable and non-toxic solvent, has been used for the one-pot, three-component synthesis of 1,2,3-triazoles from organic halides, terminal acetylenes, and sodium azide. consensus.appnih.gov
Deep Eutectic Solvents (DES): A novel copper(II)-acidic deep eutectic solvent (Cu(II)-ADES) has been developed for the synthesis of 1,4-disubstituted 1,2,3-triazoles. consensus.app This system acts as both the catalyst and the solvent, is stable, and can be reused multiple times. consensus.app
Cyrene™: This biodegradable solvent has been successfully used as a green alternative to conventional toxic solvents like DMF and DMSO in CuAAC reactions. nih.gov A key advantage is the ability to isolate the product by simple precipitation in water, avoiding the need for extractions and chromatography. nih.gov
Green Catalytic Systems:
Copper Nanoparticles (CuNPs): Readily prepared copper nanoparticles have been shown to be effective catalysts for the 1,3-dipolar cycloaddition of azides and alkynes, affording 1,2,3-triazoles in excellent yields with short reaction times. conicet.gov.arcapes.gov.br Both unsupported and supported CuNPs have been investigated. acs.org While unsupported CuNPs can dissolve during the reaction, supported CuNPs, such as those on carbon or magnetic silica (B1680970), are more robust, can be used in water, and are easily recoverable and reusable. acs.org
Metal-Free Cycloaddition Strategies
While CuAAC is a dominant method, concerns about the potential toxicity of residual copper in biological applications have driven the development of metal-free alternatives for the synthesis of 1,2,3-triazoles.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful metal-free click chemistry reaction that relies on the high reactivity of strained cycloalkynes. magtech.com.cnnanotechnology.blog The ring strain of the cycloalkyne provides the driving force for the reaction with azides, eliminating the need for a catalyst. magtech.com.cn This bioorthogonal reaction is highly efficient and selective, making it particularly useful for applications in chemical biology and materials science. magtech.com.cnnih.gov
Various strained cycloalkynes, such as dibenzocyclooctynols (DIBO), have been developed and shown to react rapidly with azides to form stable triazoles. nih.gov The design of the cycloalkyne is crucial to balance stability and reactivity. magtech.com.cn For instance, cyclononynes have been explored as more stable alternatives to the highly reactive cyclooctynes. researchgate.net
HFIP-Mediated and Other Catalyst-Independent Approaches
Recent research has focused on developing catalyst-independent methods for 1,2,3-triazole synthesis under milder conditions.
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)-Mediated Synthesis: HFIP has emerged as a unique solvent or additive that can promote various organic transformations, including the synthesis of 1,2,3-triazoles. acs.orgacs.orgnih.gov Its strong hydrogen-bond donating ability, low nucleophilicity, and high ionizing power can facilitate the cycloaddition reaction without the need for a metal catalyst. acs.org A three-component reaction of aldehydes, nitroalkanes, and sodium azide or sugar azides in the presence of HFIP has been reported for the synthesis of N-unsubstituted and N-substituted 1,2,3-triazoles. acs.orgnih.gov
Thermally Induced Cycloaddition: Catalyst-free, thermally induced 1,3-dipolar cycloaddition between azides and alkynes offers a green alternative for synthesizing 1,2,3-triazoles. researchgate.net This method avoids the use of external catalysts and can achieve high yields and regioselectivity under mild thermal conditions. researchgate.net
Base-Mediated Synthesis: In some cases, a strong base like tetraalkylammonium hydroxide (B78521) or t-BuOK can catalyze the formation of 1,5-diarylsubstituted 1,2,3-triazoles from aryl azides and terminal alkynes in DMSO, without the need for a transition metal. organic-chemistry.org
Water-Mediated One-Pot Synthesis: A one-pot synthesis of 1,2,3-triazoles from benzyl or alkyl halides, sodium azide, and alkynes has been developed in water without any catalysts or additives. researchgate.net This method is particularly useful as it avoids the isolation of potentially unstable azide intermediates. researchgate.net
Table 2: Summary of Metal-Free Synthetic Approaches
| Method | Key Features | Reactants | Reference |
|---|---|---|---|
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Metal-free, bioorthogonal, driven by ring strain | Strained cycloalkyne, azide | magtech.com.cnnanotechnology.blog |
| HFIP-Mediated Synthesis | Metal-free, uses a polar, hydrogen-bond donating solvent | Aldehyde, nitroalkane, azide | acs.orgacs.org |
| Thermally Induced Cycloaddition | Catalyst-free, green alternative | Azide, alkyne | researchgate.net |
| Base-Mediated Synthesis | Metal-free, uses a strong base | Aryl azide, terminal alkyne | organic-chemistry.org |
| Water-Mediated One-Pot Synthesis | Catalyst and additive-free, one-pot procedure | Alkyl/benzyl halide, sodium azide, alkyne | researchgate.net |
Multi-Component Reactions for Diverse 1,2,3-Triazole Scaffolds
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity, allowing the formation of several bonds in a single step. nih.gov The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a prominent MCR for synthesizing 1,4-disubstituted 1,2,3-triazoles from organic azides and terminal alkynes. nih.govfrontiersin.orgnih.gov This method is known for its high yields and regioselectivity. nih.govfrontiersin.orgnih.gov
One-pot syntheses leveraging the CuAAC reaction have been developed to produce a variety of 1,2,3-triazole derivatives. orientjchem.orgresearchgate.net For instance, a one-pot, three-component reaction involving benzyl halides, sodium azide, and a terminal alkyne can efficiently produce 1,2,3-triazoles. nih.gov This approach has been utilized to create complex molecules, such as 1,2,3-triazole derivatives of dihydropyrimidinones, by combining the click reaction with a subsequent Biginelli reaction. nih.gov The initial aldehyde-functionalized 1,2,3-triazoles are formed in good yields from in situ generated organic azides and O-propargylbenzaldehyde. nih.gov
Microwave-assisted MCRs have also been employed to accelerate the synthesis of hybrid molecules containing both benzimidazole (B57391) and 1,2,3-triazole rings. beilstein-journals.org This one-pot approach offers advantages over traditional multi-step syntheses, which often suffer from low yields and long reaction times. beilstein-journals.org The mechanism of the copper-catalyzed MCR involves the formation of a copper acetylide, which then undergoes a [3+2] cycloaddition with an azide to form a six-membered ring intermediate. This intermediate subsequently contracts to a copper triazolide, which upon protonolysis, yields the final 1,2,3-triazole product. orientjchem.orgbeilstein-journals.org
Table 1: Examples of Multi-Component Reactions for 1,2,3-Triazole Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Benzyl halide | Sodium azide | Terminal alkyne | Cu(I) | 1,4-Disubstituted 1,2,3-triazole | nih.gov |
| in situ Organic azide | O-propargylbenzaldehyde | - | Cu(OAc)2·H2O, 1,10-phenanthroline, Sodium L-ascorbate | Aldehyde-1,2,3-triazole | nih.gov |
| Aldehyde-triazole | Urea (B33335) | Ethyl acetoacetate | Ce(OTf)3 | 1,2,3-Triazole derivative of dihydropyrimidinone | nih.gov |
| Azidobenzene | 4-(prop-2-yn-1-yloxy)benzaldehyde | 1,2-diaminobenzene | Cu(I), Microwave | 2-(4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)phenyl)-1H-benzo[d]imidazole | beilstein-journals.org |
| β-carbonyl phosphonates | Azides | - | Cs2CO3 in DMSO | Substituted 1,2,3-triazoles | acs.org |
Directed Derivatization and Functionalization Strategies
The synthesis of 1-(benzyloxy)-1,2,3-triazole can be achieved through the oxidative cyclization of 2-hydrazonoglyoxal O-benzyloxime. capes.gov.br Another approach involves the p-TsOH-mediated 1,3-dipolar cycloaddition of nitroolefins and sodium azide to produce 4-aryl-NH-1,2,3-triazoles. researchgate.net Furthermore, an efficient one-pot, three-component stepwise synthesis of N-2-aryl-substituted-1,2,3-triazoles has been developed through an azide-chalcone oxidative cycloaddition followed by post-triazole arylation. researchgate.net
The alkylation and acylation of the 1,2,3-triazole ring are crucial for introducing functional diversity. The regioselectivity of these reactions is influenced by factors such as the electrophile, solvent, base, and temperature. researchgate.net Generally, N1 alkylation is kinetically favored due to higher electron density, while N2-substituted 1,2,3-triazoles are thermodynamically more stable. researchgate.net
For instance, the alkylation of 5-aryl-4-trifluoroacetyltriazoles using sodium carbonate as a base in DMF preferentially yields 2-substituted triazoles. mdpi.com In some cases, a mixture of regioisomers is obtained. researchgate.net The presence of substituents at both the C4 and C5 positions can direct alkylation to the N2 position due to steric hindrance. researchgate.net For example, 4,5-dibromo-1,2,3-triazole directs the reaction to the N2 position. researchgate.net
A study on the N-alkylation of ethyl 4-benzyloxy-1,2,3-triazolecarboxylate demonstrated a method for achieving regioselectivity. jst.go.jp Acylation reactions can also be directed. For example, the cleavage of NH-1,2,3-triazoles with acyl halides can lead to the formation of β-enamido halides. researchgate.net
The 1,2,3-triazole ring can undergo electrophilic substitution, although it is generally considered an electron-rich system. The reactivity of the ring is influenced by the substituents present. For example, 2-phenyltriazole 1-oxides are activated at the C-5 position towards electrophilic attack. rsc.org These N-oxides can be selectively halogenated. rsc.org Deprotonated N-methoxytriazolium salts can also react with electrophiles to produce substituted triazole N-oxides. rsc.org
Lithiation provides a powerful method for the functionalization of the triazole ring. 1-(Benzyloxy)-1,2,3-triazole can be selectively metalated at the 5-position using n-butyllithium. capes.gov.br The resulting anion can then react with a variety of electrophiles to introduce carbon, halogen, sulfur, silicon, and tin substituents at this position. capes.gov.br
However, the lithiation of 1,2,3-triazoles bearing electron-withdrawing N-substituents can be challenging, as the lithiated intermediates may be unstable and prone to decomposition even at low temperatures. researchgate.net Careful control of reaction conditions is necessary to achieve regioselective functionalization. researchgate.net For instance, lithiation-deuteration studies have shown that lithiation can occur competitively on both the triazole ring and an electron-withdrawn aryl substituent. researchgate.net The use of specific bases like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP) can influence the outcome of the reaction. researchgate.net
Table 2: Functionalization of 1-(Benzyloxy)-1,2,3-triazole via Lithiation
| Electrophile | Product (Substituent at C-5) | Reference |
| Various electrophiles | Carbon, halogen, sulfur, silicon, and tin substituents | capes.gov.br |
| Deuterium source | Deuterated triazole | researchgate.net |
The benzyloxy group serves as a versatile protecting group that can be removed under various conditions. A common method for deprotection is palladium-catalyzed hydrogenolysis, which cleaves the benzyl group to yield the corresponding N-hydroxy-1,2,3-triazole and toluene. capes.gov.brorganic-chemistry.org This method is advantageous when other reducible functional groups are absent. organic-chemistry.org
Alternatively, the benzyloxy group can be cleaved by treatment with strong acids, such as hydrochloric acid, although this method is limited to substrates that are stable under acidic conditions. capes.gov.brorganic-chemistry.org Another strategy involves the use of trifluoroacetic acid. For example, N-(4-methoxybenzyl)-v-triazoles can be deprotected by treatment with trifluoroacetic acid at elevated temperatures. rsc.org Oxidative cleavage of benzyl ethers is also possible using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. organic-chemistry.org
The cleavage of the triazole ring itself, a process known as denitrogenative transformation, can also be induced. NH-1,2,3-triazoles can undergo ring cleavage when treated with electrophiles like thiophosgene. researchgate.netresearchgate.netrsc.org
Elucidation of Reactivity Profiles and Reaction Mechanisms
Mechanistic Investigations of 1,3-Dipolar Cycloaddition Reactions (e.g., Stepwise Pathways, Metallacycle Intermediates)
The formation of 1,2,3-triazoles is a cornerstone of click chemistry, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent method for synthesizing 1,4-disubstituted triazoles. nih.govnih.gov The uncatalyzed version, known as the Huisgen thermal cycloaddition, generally requires higher temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. nih.gov The copper catalyst dramatically accelerates the reaction and controls the regioselectivity. acs.orgyoutube.com
Mechanistic studies, heavily supported by quantum mechanical calculations and Density Functional Theory (DFT), have been crucial in understanding the catalytic cycle. nih.govacs.org The uncatalyzed reaction between an azide (B81097) and an alkyne is understood to be a concerted process with a largely nonpolarized transition state. acs.org In contrast, the copper-catalyzed mechanism is a stepwise process that significantly lowers the activation energy. nih.govacs.org
The widely accepted mechanism for the CuAAC reaction proceeds through several key stages:
Formation of a Copper-Acetylide Complex : The reaction initiates with the coordination of the copper(I) ion to the alkyne. This interaction increases the acidity of the terminal alkyne proton, facilitating its removal to form a copper-acetylide intermediate. acs.orguokerbala.edu.iq
Coordination and Cyclization : The azide then coordinates to the copper-acetylide complex. acs.org This is followed by a rearrangement into a six-membered copper-containing metallacycle intermediate. acs.org This step is the crucial C-N bond-forming event. nih.gov
Rearomatization and Protonolysis : The metallacycle rearranges to form a copper-triazolide species. Subsequent protonolysis releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active copper(I) catalyst, allowing the cycle to continue. acs.org
While a single copper atom is often depicted in the catalytic cycle, evidence suggests that the reaction may involve polynuclear copper species. nih.gov The exact nature of the catalytically active species can be influenced by the ligands, solvent, and other reaction conditions. DFT calculations have been employed to support the involvement of dinuclear copper species as the catalytically active entities in certain systems. nih.gov
Table 1: Key Intermediates in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Intermediate | Description | Role in Mechanism |
|---|---|---|
| Copper(I)-Acetylide | A complex formed between the Cu(I) catalyst and the terminal alkyne after deprotonation. | Activates the alkyne for nucleophilic attack by the azide. acs.orguokerbala.edu.iq |
| Six-Membered Metallacycle | A cyclic intermediate containing both copper, carbon, and nitrogen atoms. | Represents the key cyclization step leading to the triazole ring structure. acs.org |
| Copper-Triazolide | The copper-bound triazole product formed after rearrangement of the metallacycle. | The final catalyst-bound product before release of the free triazole. nih.gov |
Kinetic Studies of Triazole Formation Reactions
Kinetic studies reveal the profound catalytic effect of copper(I) on the azide-alkyne cycloaddition. The catalyzed reaction exhibits a rate enhancement of up to 10⁷ compared to the uncatalyzed thermal process. acs.org This dramatic acceleration allows the reaction to proceed under mild conditions, often at room temperature, fulfilling a key criterion of "click chemistry". nih.gov
The reaction kinetics are influenced by several factors, including catalyst loading, temperature, and the nature of the reactants and ligands. For instance, in the cycloaddition of benzyl (B1604629) azide and phenylacetylene (B144264) catalyzed by a specific polynuclear copper(I) complex, decreasing the catalyst loading from 0.05 mol% to 0.025 mol% at 298 K significantly impacted the conversion rate over a set time. nih.gov Similarly, increasing the temperature can increase the reaction rate, allowing for even lower catalyst loadings (e.g., 25-50 ppm). nih.gov The choice of solvent can also play a role; the biomass-derived polar aprotic solvent Cyrene™ has been shown to be an effective medium for CuAAC reactions, yielding good to excellent results. researchgate.net
Table 2: Effect of Catalyst Loading on Benzyl Azide Conversion
Data derived from the reaction between benzyl azide and phenylacetylene catalyzed by [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂. nih.gov
| Catalyst Loading (mol %) | Time (h) | Temperature (K) | Conversion (%) |
|---|---|---|---|
| 0.25 | 0.5 | 298 | 56 |
| 0.05 | 0.5 | 298 | ~56 |
| 0.05 | 3 | 298 | 88 |
Theoretical studies on model systems, such as the reaction of hydrazoic acid with guanidine, suggest that uncatalyzed 1,3-dipolar cycloadditions can have very high energy barriers (over 50 kcal mol⁻¹), necessitating drastic reaction conditions. nih.gov This further underscores the importance of catalysis in making triazole formation a synthetically accessible and efficient process.
Ligand-Directed Reactivity in Triazole Systems
Ligands play a multifaceted role in the CuAAC reaction, primarily by stabilizing the copper(I) oxidation state against disproportionation and oxidation, and by modulating the catalyst's reactivity. nih.gov The choice of ligand can significantly influence the efficiency and scope of the triazole formation.
N-heterocyclic carbenes (NHCs) have emerged as highly effective ligands for copper-catalyzed cycloadditions. nih.gov They form stable copper(I) complexes that maintain high catalytic activity even at very low loadings. nih.gov For example, copper(I) complexes bearing functionalized NHC-based polydentate ligands have been shown to catalyze the reaction between a range of azides and alkynes to quantitatively yield 1,4-disubstituted 1,2,3-triazoles in minutes under neat conditions. nih.gov
Phosphine-based ligands attached to a triazole scaffold have also been developed. nih.gov These ligands can exhibit versatile coordination behavior, binding to metals in different modes (e.g., P,P or P,N coordination), which is sensitive to the reaction conditions and the metal center used. nih.gov This directed coordination can be harnessed for subsequent catalytic applications, as demonstrated by the use of a fused six-membered PCP palladium pincer complex as an excellent catalyst for the Mizoroki-Heck coupling reaction. nih.gov
The triazole ring itself, being a stable aromatic heterocycle with multiple nitrogen atoms, can act as a ligand, forming complexes with various transition metals. nih.govnih.gov This property is exploited in the design of novel materials and catalysts.
Table 3: Examples of Ligand Types in Triazole Synthesis and Functionalization
| Ligand Type | Example | Function/Effect |
|---|---|---|
| N-Heterocyclic Carbene (NHC) | tBuImCH₂pyCH₂NEt₂ | Stabilizes Cu(I) and allows for very low catalyst loadings (25-50 ppm). nih.gov |
| Triazole-Phosphine Hybrid | 1,4-bis(2-(diphenylphosphanyl)phenyl)-1H-1,2,3-triazole | Shows versatile P,P and P,N coordination modes, forming pincer complexes for catalysis. nih.gov |
| Amine | Triethylamine | Often used as a base and ligand in CuAAC reactions. researchgate.net |
| Ascorbate | Sodium Ascorbate | Acts as a reducing agent to generate Cu(I) in situ from CuSO₄ and may also serve as a ligand. nsf.govnih.gov |
Intramolecular and Intermolecular Reaction Pathways Involving the Benzyloxy-Triazole Unit
The 1-(benzyloxy)-1H-1,2,3-triazole unit can participate in a variety of subsequent chemical transformations, both intramolecularly and intermolecularly.
Intramolecular Reactions: While less common, intramolecular cycloadditions can be forced when an azide and an alkyne are tethered within the same molecule in a suitable arrangement. acs.org DFT calculations have shown that intramolecular hydrogen bonding can play a significant role in the geometry and stability of substituted triazole derivatives, which can in turn affect their binding properties and reactivity. nih.gov
Intermolecular Reactions: The triazole ring is a robust aromatic system, making it an excellent scaffold for building more complex molecules. nih.govnih.gov The benzyloxy-triazole core can be elaborated through reactions on substituents attached to the triazole ring or through reactions involving the triazole nitrogen atoms.
Functionalization of Ring Substituents: A common pathway involves the synthesis of a functionalized triazole, such as a 1,2,3-triazole-4-carbaldehyde, which can then undergo further reactions like oxidation or condensation. nih.govresearchgate.net For example, benzylic 1,2,3-triazole-4-carbonitrile adducts can be hydrolyzed to the corresponding carboxamides. scielo.org.mx
Hybrid Molecule Synthesis: The triazole unit is frequently used as a stable linker to connect different pharmacophores or functional units, a strategy often employed in medicinal chemistry and materials science. nih.govnih.govnih.gov This is achieved by performing a click reaction between two larger molecular fragments, one bearing an azide and the other a terminal alkyne. acs.orgnih.gov Examples include the synthesis of benzimidazole-1,2,3-triazole nih.gov and benzothiazolyl-1,2,3-triazole hybrids. researchgate.net
N-Arylation/Alkylation: While the N1 position is occupied by the benzyloxy group, the N2 and N3 atoms of the triazole ring possess lone pairs of electrons and can potentially engage in further reactions, although this is less common than reactions at the carbon positions of the ring.
Metal Coordination: The triazole ring can act as a ligand, coordinating with metal ions to form metallo-organic frameworks or discrete coordination complexes, a property explored for creating new catalysts and materials. nih.govnih.gov
The stability and relative inertness of the triazole ring make it an ideal structural component in modular synthesis. nih.govnih.gov
Computational and Theoretical Chemistry in 1 Benzyloxy 1h 1,2,3 Triazole Research
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to the study of 1,2,3-triazole derivatives to understand their fundamental chemical properties.
Prediction of Electronic Structure and Energetics
The optimized geometrical parameters, such as bond lengths and angles, obtained from DFT calculations are often in good agreement with experimental data from techniques like X-ray crystallography. Furthermore, DFT can be used to calculate the total energy and dipole moment of these compounds. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies provides insights into the molecule's reactivity and the presence of intramolecular energy transfer.
| Parameter | Method | Basis Set | Significance |
| Optimized Geometry | DFT | 6-31G(d,p), 6-311++G(d,p) | Predicts bond lengths, angles, and dihedral angles. nih.gov |
| Total Energy | DFT | 6-31G(d,p) | Indicates molecular stability. |
| Dipole Moment | DFT, ab initio | 6-31G(d,p) | Measures the polarity of the molecule. |
| HOMO-LUMO Energies | DFT | 6-31G(d,p) | Determines the energy gap and predicts reactivity. |
Elucidation of Reaction Transition States and Pathways
DFT is also a valuable tool for elucidating the mechanisms of chemical reactions involving 1,2,3-triazole derivatives. By mapping the potential energy surface, researchers can identify transition states and intermediates, thereby understanding the reaction pathways. A prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction often used to synthesize 1,4-disubstituted 1,2,3-triazoles. researchgate.net The mechanism involves the formation of a copper-acetylide intermediate, followed by coordination with the azide (B81097) and subsequent cyclization to form the triazole ring. researchgate.net DFT calculations can model these steps, providing energetic details that help to explain the high efficiency and regioselectivity of this reaction.
Analysis of Chemical Reactivity Descriptors
DFT-based reactivity descriptors offer a quantitative measure of the chemical reactivity of molecules. These descriptors are derived from the conceptual DFT framework and provide insights into how a molecule will interact with other chemical species.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy and spatial distribution of the HOMO are related to the molecule's ability to donate electrons, while the LUMO governs its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Fukui Indices: These descriptors identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. They are calculated from the change in electron density upon the addition or removal of an electron.
Electrophilicity: This global reactivity index measures the ability of a molecule to accept electrons. It is useful for predicting the electrophilic character of a compound in various reactions.
Studies on similar 1,2,3-triazole derivatives have employed these descriptors to understand their reactivity patterns and guide the synthesis of new compounds with specific properties. semanticscholar.org
Molecular Modeling and Docking Methodologies
Molecular modeling and docking are computational techniques that play a crucial role in drug discovery and materials science. These methods are used to study the interactions between a small molecule, such as a 1-(benzyloxy)-1H-1,2,3-triazole derivative, and a macromolecular target, like a protein or enzyme.
Prediction of Molecular Recognition and Interaction Modes
Molecular docking simulations are widely used to predict the binding orientation and affinity of a ligand to a biological target. This information is critical for understanding the mechanism of action of potential drug candidates. In the context of 1,2,3-triazole research, docking studies have been performed to investigate their binding modes with various protein targets. pnrjournal.com These studies help to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov For example, the nitrogen atoms of the triazole ring are known to be important for forming hydrogen bonds with receptor sites. pensoft.net
| Target Protein | PDB ID | Ligand(s) | Key Findings |
| Various cancer-related proteins | 1N37, 4AG8, 1WKQ, 5CE1, 5CF0, 5V82, 2YLP, 3SWZ, 4DBS | Baylis-Hillman derived 1,2,3-triazoles | Identification of binding modes and affinities. |
| Bacterial enzymes from B. subtilis, E. coli, K. pneumoniae, S. aureus, S. pyogenes | 1NNI, 3G7E, 4HL2, 2W9S, 4RKX | Benzimidazole-1,2,3-triazole derivatives | Prediction of binding ability to active sites. pnrjournal.com |
| COVID-19 Main Protease (Mpro) | 6LU7, 6W41 | 1,2,3-triazole carbohydrate derivatives | Identification of potential inhibitors. nih.gov |
Computational Approaches for Structure-Activity Relationship (SAR) Studies in Molecular Design
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods are integral to modern SAR studies, enabling the rational design of new molecules with improved properties.
Quantitative Structure-Activity Relationship (QSAR) is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. researchgate.net By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds. researchgate.net For 1,2,3-triazole derivatives, QSAR studies have been employed to identify key structural features that contribute to their biological activity, such as their potential as aromatase inhibitors. researchgate.net These insights are then used to guide the synthesis of more potent and selective compounds. nih.govrsc.org For instance, SAR studies on 1,2,3-triazole-containing chalcone (B49325) derivatives revealed that the presence of a bromo group was essential for their anticancer activity. nih.gov
Research Applications of 1 Benzyloxy 1h 1,2,3 Triazole Beyond Synthesis
Catalytic Systems and Ligand Design
The 1,2,3-triazole moiety is a versatile and highly tunable building block in the design of ligands for transition metal catalysis. Its stability, strong coordinating ability, and the straightforward nature of its synthesis via "click chemistry" have made it a staple in modern organometallic chemistry.
The 1,2,3-triazole ring within 1-(benzyloxy)-1H-1,2,3-triazole contains two nitrogen atoms, N2 and N3, that are capable of coordinating with metal centers. researchgate.net This makes the triazole unit an excellent N-donor ligand. bohrium.com In the formation of metal complexes, coordination typically occurs through the more basic N3 nitrogen atom. rsc.org The donor strength of these triazole-based ligands has been shown to be comparable to other common N-donor ligands like pyridine (B92270) and imidazole. rsc.org
The modular nature of triazole synthesis allows for the easy incorporation of various functional groups, providing a powerful tool for ligand design. rsc.org This versatility enables the creation of a wide range of chelating ligands, from simple monodentate systems to more complex bi-, tri-, and polydentate structures that can bind to one or more metal centers. researchgate.netrsc.org While coordination through the N3 position is most common, ligands that coordinate through the N2 atom, known as "inverse" ligands, have also been developed. researchgate.net
The proven ability of 1,2,3-triazoles to act as robust ligands has led to their widespread use in the development of transition metal catalysts. bohrium.comnottingham.ac.uk The electronic and steric properties of the triazole ligand can be precisely adjusted by modifying its substituents, which in turn allows for fine control over the reactivity and selectivity of the resulting metal complex. bohrium.comnottingham.ac.uk Consequently, complexes involving a variety of transition metals have been synthesized and studied for their catalytic activity in numerous organic transformations. bohrium.com
These catalysts have found applications in diverse reactions, demonstrating the broad utility of the triazole framework in catalysis. For instance, copper complexes with triazole ligands are notably effective in alcohol oxidation reactions. bohrium.com The development of these ligand systems holds potential for future applications in fields such as renewable energy and CO2 utilization. bohrium.com
Table 1: Examples of Transition Metal Catalysts with 1,2,3-Triazole Ligands and Their Applications
| Metal Center | Catalyst Type | Application Area | Reference |
|---|---|---|---|
| Copper (Cu) | Cu(I) and Cu(II) complexes | Azide-alkyne cycloaddition (CuAAC), oxidation reactions, photoredox catalysis. | bohrium.comresearchgate.net |
| Palladium (Pd) | Pd(II) complexes, Pincer complexes | Carbonylation, Suzuki-Miyaura cross-coupling, C-H activation. | rsc.orgnih.govrsc.org |
| Iridium (Ir) | Ir(III) complexes | C-H activation, various transformations. | bohrium.comacs.org |
| Iron (Fe) | Fe(II) complexes | General catalysis. | bohrium.comnih.gov |
| Ruthenium (Ru) | Ru(II) complexes | Regioselective azide-alkyne cycloaddition (RuAAC), photoredox catalysis. | rsc.orgrsc.orgmdpi.com |
| Gold (Au) | Au(I) complexes | Enyne cycloisomerization. | bohrium.comwvu.edu |
The field of photoredox catalysis, which uses visible light to drive chemical reactions, has also benefited from the inclusion of 1,2,3-triazole structures. mdpi.com For example, ruthenium-based photocatalysts have been employed in the synthesis of complex molecules like bohrium.comnottingham.ac.ukscite.aitriazolo-[1,5-a]quinoxaline-4(5H)-ones. rsc.org In these systems, the reaction is initiated by irradiating the photocatalyst with light, which triggers a single-electron transfer process. rsc.org This generates highly reactive radical intermediates that go on to form the desired products. rsc.orgrsc.org The combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has emerged as a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net
Supramolecular Chemistry and Molecular Recognition Phenomena
Beyond catalysis, the distinct electronic features of the 1,2,3-triazole ring make it a valuable component in supramolecular chemistry, particularly in the design of receptors for ions and small molecules.
The 1,4-disubstituted 1,2,3-triazole ring possesses a large dipole moment of approximately 4-5 Debye. nih.gov This dipole creates an electropositive character at the C5 carbon atom, making its attached hydrogen (C5-H) a surprisingly effective hydrogen bond donor. nih.govrsc.org This C-H···X hydrogen bonding capability is a key feature exploited in molecular recognition. rsc.orgnih.gov
The acidity of the C5-H proton and its ability to form hydrogen bonds are significantly influenced by the surrounding environment, particularly the polarity of the solvent. nih.gov In solvents with a high Gutmann donor number, which quantifies a solvent's ability to interact with a positive charge, the C5-H bond becomes more polarized, enhancing its hydrogen-bonding strength. nih.gov This effect can be observed experimentally through ¹H NMR spectroscopy, where the chemical shift of the C5-H proton moves downfield in more polar, electron-donating solvents. nih.gov
Table 2: Effect of Solvent Polarity on the ¹H NMR Chemical Shift of the C5-H Proton in a Model 1,2,3-Triazole
| Compound | Solvent | Chemical Shift of C5-H (ppm) | Reference |
|---|---|---|---|
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | CDCl₃ | 7.59 | nih.gov |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | DMSO-d₆ | 8.83 | nih.gov |
The 1,2,3-triazole unit is an ambivalent structure, capable of interacting with both cations and anions. rsc.org This dual-binding ability makes it a strategic component in the design of molecular receptors. The nitrogen atoms (primarily N3) serve as Lewis basic sites for coordinating with metal cations, while the electropositive C5-H group acts as a hydrogen bond donor for binding anions. rsc.orgnih.gov
This dual functionality allows for the design of sophisticated host-guest systems. By incorporating triazole units into larger macrocyclic structures, chemists have created receptors that can selectively bind specific ions. nih.gov The binding affinity and selectivity can be enhanced by converting the triazole into a more electrophilic triazolium salt through alkylation, which strengthens the C-H···anion interaction. nih.gov The modularity of the "click" reaction used to form the triazole ring allows for the systematic variation of substituents, like the benzyloxy group in this compound, to precisely tune the binding properties of the resulting receptor for specific applications in sensing and molecular recognition. rsc.orgrsc.org
Advanced Materials Science Research
The inherent stability, dipole moment, and versatile connectivity of the 1,2,3-triazole ring make it an invaluable component in the design of sophisticated materials. The "click" chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and reliable method for integrating this scaffold into larger, complex architectures. rsc.orgnih.gov
Integration into Polymeric and Hybrid Nanocomposite Architectures
The 1,2,3-triazole moiety serves as a robust linking unit in the fabrication of advanced polymers and hybrid nanocomposites. researchgate.net Its incorporation into polymer backbones can enhance thermal stability and other physical properties. Researchers have successfully synthesized hyperbranched polymers where the 1,2,3-triazole ring is a key structural component.
For instance, new types of hyperbranched 1,2,3-triazole-alkoxysiloxane functional polymers have been developed using the CuAAC reaction. rsc.org These polymers, featuring a flexible polyethoxysiloxane backbone with chelating 1,2,3-triazolyl groups, have been used as templates for the formation and stabilization of metal nanoparticles. rsc.orgresearchgate.net The resulting metal-organic nanocomposites are promising for applications in catalysis and photonics. researchgate.net The triazole units play a crucial role in coordinating with metal ions, such as Ag+, and controlling the size and distribution of the resulting nanoparticles within the polymer matrix. rsc.org This methodology allows for the creation of materials with tailored properties, suitable for high-tech applications. rsc.orgresearchgate.net
| Polymer Type | Functional Group | Application | Key Finding |
| Hyperbranched Polyorganoethoxysiloxane | 1,2,3-triazolyl-dimethylamine | Stabilization of Silver Nanoparticles (Ag-NPs) | Efficient template for coordinating and encapsulating metal nanoparticles. rsc.orgresearchgate.net |
| Hyperbranched Polyorganoethoxysiloxane | 1,2,3-triazolyl-pyridine | Formation of Ag-NPs | Demonstrates control over nanoparticle size and distribution through radiation-induced metal ion reduction. rsc.org |
| Sequence-Defined Polytriazoles | Varied Monomers | Data Storage, Catalysis | "Click" chemistry enables precise control over monomer sequence for creating functional, non-biomimetic polymers. rsc.org |
Design of Functional Coatings and Surface Modifications
The 1,2,3-triazole scaffold is increasingly used in the development of high-performance functional coatings and for surface modifications. rsc.org Molecules rich in 1,2,3-triazoles are valued for their strong anti-microbial and anti-fouling properties, making them ideal for protective coatings. rsc.org Furthermore, their ability to chelate metals allows them to act as effective corrosion inhibitors.
Research has shown that 1,2,3-triazole derivatives can form a protective film on metal surfaces, such as mild steel, acting as mixed-type inhibitors against corrosion in acidic environments. mdpi.com The mechanism involves the adsorption of the triazole molecules onto the metal surface, creating a barrier against corrosive agents. mdpi.com In the context of nanocomposites, hyperbranched polymers containing 1,2,3-triazole groups have been covalently cross-linked onto silica (B1680970) surfaces. rsc.org This surface modification creates functional coatings for applications such as heterogeneous catalytic systems and antibacterial materials. rsc.orgresearchgate.net The versatility of click chemistry facilitates the functionalization of a wide range of inorganic materials, including metal oxide nanoparticles and carbon nanotubes, to develop these advanced hybrid coatings. rsc.org
Methodologies for Sensor Development (e.g., Metal Ion Sensors)
The development of chemosensors for detecting specific analytes is a major area of research, with 1,2,3-triazole-based compounds emerging as highly effective platforms. researchgate.net Their ability to selectively bind with metal ions and produce a detectable response, such as a change in color or fluorescence, is key to their function. researchgate.netbohrium.com The synthesis of these sensors is often achieved through "click" chemistry, which allows for the straightforward creation of complex sensing molecules. bohrium.comnih.gov
Chalcone-based 1,2,3-triazole derivatives have been synthesized and implemented as effective sensors for heavy metal ions like Pb(II) and Cu(II). nih.govnih.gov In some of these sensor designs, a benzyloxy group is part of the chalcone (B49325) structure, highlighting the relevance of this functional group in tuning the sensor's properties. nih.govnih.gov The sensing mechanism relies on the coordination of the nitrogen atoms in the triazole ring with the target metal ion, leading to a distinct change in the molecule's photophysical properties. nih.govsci-hub.se These sensors have demonstrated high selectivity and sensitivity, with low limits of detection, making them suitable for environmental monitoring. nih.govsci-hub.se
| Sensor Base | Target Ion(s) | Sensing Mechanism | Reference |
| Chalcone-1,2,3-triazole | Pb(II), Cu(II) | UV-Vis Spectroscopy | nih.govnih.gov |
| Rhodamine-1,2,3-triazole | Sn(II) | Fluorescence Turn-On | sci-hub.se |
| Benzimidazole-1,2,3-triazole | Ag+, Br-, Cl- | Fluorescence Quenching / Cation Displacement | bohrium.com |
| Quinoline-Coumarin-1,2,3-triazole | Al(III), Zn(II) | Ratiometric Fluorescence | researchgate.netsci-hub.se |
Scaffold Design and Bioisosteric Replacement Strategies in Chemical Biology Research
In chemical biology and drug discovery, the 1,2,3-triazole ring is considered a "privileged" scaffold. nih.gov Its unique combination of properties—synthetic accessibility, chemical stability, and ability to engage in various non-covalent interactions—makes it an invaluable tool for medicinal chemists. nih.govnih.gov
Triazoles as Versatile Linking Units and Functional Building Blocks
For example, quinoline (B57606) and benzimidazole (B57391) moieties have been linked via a 1,2,3-triazole bridge to create hybrid compounds. nih.govmdpi.com In one study, a quinoline-triazole-benzotriazole hybrid was synthesized and computationally evaluated for its interaction with acetylcholinesterase, a key target in Alzheimer's disease research. mdpi.com The triazole group was found to promote hydrogen bonding with the enzyme's active site, potentially enhancing the binding affinity. mdpi.com Similarly, benzimidazole-triazole hybrids have been developed as G-quadruplex DNA stabilizing agents for anticancer applications. nih.gov
Methodological Approaches for Bioisosteric Replacements in Molecular Scaffolds
Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties and biological activity, is a fundamental strategy in drug design. The 1,2,3-triazole ring is an excellent bioisostere for several common functional groups, most notably the amide bond. rsc.org
The triazole ring mimics the steric and electronic properties of an amide but offers superior metabolic stability due to its resistance to enzymatic hydrolysis. This has led to its incorporation into peptidomimetics and other biomimetic oligomers. rsc.org Beyond the amide bond, the 1,2,3-triazole has been used to replace other heterocyclic rings to modulate a compound's activity. In one study, the replacement of a 1H-1,2,3-triazole ring with a 1H-tetrazole in a series of (5-benzylthiazol-2-yl)benzamides led to a significant enhancement in anti-leukemic activity. nih.gov This demonstrates how subtle changes in the heterocyclic core, guided by bioisosteric principles, can lead to dramatic improvements in pharmacological profiles. The 1,2,3-triazole is also considered a bioisostere of the oxazole (B20620) component found in telomestatin, a natural product that interacts with G-quadruplex DNA. nih.gov
Design and Synthesis of Hybrid Molecular Architectures
The creation of hybrid molecules containing a 1,2,3-triazole ring is a significant area of research in medicinal and materials science. nih.gov These syntheses often employ "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to construct the triazole core. nih.govorientjchem.org This approach allows for the efficient linking of two different molecular scaffolds.
Triazole-Fused Heterocycles:
Triazole-Dihydropyrimidinone Conjugates:
The synthesis of molecules that conjugate a 1,2,3-triazole with a dihydropyrimidinone (DHPM) core is often achieved through one-pot multicomponent reactions. nih.govresearchgate.net These reactions ingeniously combine the Biginelli reaction, which forms the DHPM ring, with the Huisgen 1,3-dipolar cycloaddition, which forms the triazole ring. nih.gov
A common strategy involves reacting an aldehyde that contains a terminal alkyne group (e.g., O-propargylbenzaldehyde) with urea (B33335) (or a derivative) and a β-dicarbonyl compound like ethyl acetoacetate. nih.gov The resulting dihydropyrimidinone, now bearing an alkyne functionality, can then react with an organic azide (B81097) via a click reaction to form the final triazole-dihydropyrimidinone hybrid. researchgate.net In such syntheses, a benzyloxy-substituted final product would typically arise from using a benzyloxy-substituted azide as the starting material, not from this compound itself.
The following table outlines the general components used in the multicomponent synthesis of triazole-dihydropyrimidinone hybrids, illustrating how the triazole ring is formed during the process.
| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst | Resulting Hybrid Core |
| Alkyne-functionalized Aldehyde | Urea/Thiourea | β-Dicarbonyl Compound | Organic Azide | Copper(I) | Dihydropyrimidinone-Triazole |
This interactive table summarizes the typical reactants in a one-pot synthesis of Triazole-Dihydropyrimidinone conjugates. The triazole ring is formed from the reaction between the alkyne and azide components.
Advanced Analytical Techniques for Comprehensive Characterization and Study
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-(benzyloxy)-1H-1,2,3-triazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that correspond to the different types of protons present. The benzylic protons (CH₂) typically appear as a singlet, while the protons of the phenyl group and the triazole ring give rise to signals in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns can be influenced by the solvent used and the presence of any substituents.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms in the benzyl (B1604629) group, the phenyl ring, and the triazole ring fall into predictable ranges, allowing for their assignment. For instance, the carbon atoms of the triazole ring typically appear in the range of 122–149 ppm. mdpi.com
Interactive Data Table: Representative NMR Data for this compound and Related Structures
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | 7.80 (d, J = 7.1 Hz, 2H), 7.66 (s, 1H), 7.42 – 7.37 (m, 5H), 7.33 – 7.26 (m, 3H), 5.58 (s, 2H) | 151.75, 148.27, 134.71, 130.56, 129.18, 128.18, 125.72, 119.47, 54.25 | rsc.org |
| 1-benzyl-4-(p-tolyl)-1H-1,2,3-triazole | 5.55 (s, 2H), 7.24– 7.42 (m, 7H), 7.66 (s, 1H), 7.79 (d, 2H) | 53.4, 119.4, 125.6, 128.2, 128.8, 129.3, 130.3, 133.1, 134.8, 148.4 | researchgate.net |
| 1-benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 3.80 (s, 3H), 5.52 (s, 2H), 6.83 – 7.43 (m, 8H), 7.60 (s, 1H) | 53.6, 56.1, 113.6, 121.4, 127.7, 128.2, 130.4, 131.2, 134.6, 147.9, 159.6 | researchgate.net |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation
Mass spectrometry (MS) is an essential tool for confirming the molecular weight of this compound and for gaining insights into its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of the molecule and its fragments.
In a typical mass spectrum of a 1,2,3-triazole derivative, the molecular ion peak (M+) is often observed. rsc.org The fragmentation of the triazole ring can lead to characteristic losses, such as the elimination of a nitrogen molecule (N₂). rsc.orgrsc.org For this compound, fragmentation of the benzyl group is also expected. High-resolution mass spectrometric data can confirm the elemental formula of the compound. For instance, a study on related 1H-1,2,3-triazole derivatives used HRMS to support the proposed structures. nih.gov
Interactive Data Table: Mass Spectrometry Data for Related Triazole Compounds
| Compound | Ionization Method | m/z (ion) | Reference |
| 1-benzyl-4-phenyl-1H-1,2,3-triazole | ESI-MS | 236 (M+1) | rsc.org |
| 1-benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole | ESI-MS | 280 (M+1) | rsc.org |
| 1-(1-benzyl-5-1H-1,2,3-triazol-4-yl)ethanone | ESI-MS | 278 (M+1) | rsc.org |
| 1-benzyl-5-(4-chlorophenyl)-1H-1,2,3-triazole | ESI-MS | 270 (M+1) | rsc.org |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the aromatic and benzylic groups, the C=C bonds of the phenyl ring, and the N=N and C-N bonds of the triazole ring. nih.gov The NIST Chemistry WebBook provides a reference IR spectrum for the related compound 1-benzyl-1,2,3-triazole, which can serve as a useful comparison. nist.gov
Electrochemical Impedance Spectroscopy (EIS) and Other Electrochemical Methods in Surface Interaction Studies
Electrochemical methods, including Electrochemical Impedance Spectroscopy (EIS), are valuable for studying the interactions of this compound at surfaces, particularly in the context of corrosion inhibition or sensor development. While specific studies on this compound using EIS are not prevalent in the provided search results, research on related benzoyl-1H-1,2,3-triazole and carbazole (B46965) derivatives demonstrates the application of electrochemical techniques to characterize these molecules. researchgate.netresearchgate.net These studies often involve investigating the formation of protective layers on metal surfaces or the electrochemical properties relevant to electronic applications. The triazole ring is known to play a role in surface interactions, and EIS can provide information about the resistance and capacitance of these interfacial layers. researchgate.net
Future Directions and Emerging Research Frontiers
Development of Novel and Sustainable Synthetic Protocols
The synthesis of 1,2,3-triazoles has traditionally relied on the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. rsc.orgmdpi.com While highly efficient, concerns over copper's environmental impact and potential toxicity in biological systems have spurred the development of greener and more sustainable synthetic protocols. rsc.orgnih.gov
Future research in the synthesis of 1-(benzyloxy)-1H-1,2,3-triazole and its derivatives is likely to focus on several key areas:
Metal-Free Synthesis: A significant push is being made towards the development of metal-free synthetic routes. tandfonline.commdpi.com These methods often utilize organocatalysts or are promoted by alternative energy sources like ultrasound or microwaves, reducing the reliance on potentially toxic metal catalysts. tandfonline.comitmedicalteam.pl
Green Solvents: The use of environmentally benign solvents such as water or biodegradable alternatives like Cyrene™ is a growing trend. rsc.orgnih.gov These solvents not only reduce the environmental footprint of the synthesis but can also simplify product isolation, often allowing for precipitation and eliminating the need for traditional column chromatography. nih.gov
One-Pot and Multicomponent Reactions: Designing synthetic strategies that involve multiple bond-forming events in a single reaction vessel (one-pot or multicomponent reactions) is a major goal. nih.gov This approach improves efficiency, reduces waste, and allows for the rapid generation of complex molecules from simple starting materials. nih.gov For instance, a one-pot method for synthesizing N-aryltriazoles has been developed, showcasing the potential for streamlined synthesis. organic-chemistry.org
Alternative Catalytic Systems: Research into alternative metal catalysts, such as those based on ruthenium or silver, continues to be an active area. mdpi.comnih.gov These catalysts can offer different regioselectivity compared to copper, providing access to a wider range of triazole isomers. mdpi.comnih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Metal-Free Synthesis | Utilizes organocatalysts or alternative energy sources. tandfonline.commdpi.comitmedicalteam.pl | Avoids metal contamination, environmentally friendly. tandfonline.commdpi.com |
| Green Solvents | Employs water or biodegradable solvents. rsc.orgnih.gov | Reduced environmental impact, simplified purification. nih.gov |
| Multicomponent Reactions | Combines multiple synthetic steps in one pot. nih.gov | Increased efficiency, reduced waste, rapid access to complexity. nih.gov |
| Alternative Catalysts | Explores metals like ruthenium and silver. mdpi.comnih.gov | Access to different isomers, expanded synthetic scope. mdpi.comnih.gov |
Exploration of New Catalytic Transformations
The 1,2,3-triazole nucleus, including the 1-(benzyloxy) substituted variant, is not just a final product but can also act as a ligand or a key component in catalytic systems. nih.gov The nitrogen atoms within the triazole ring can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.
Emerging research in this area includes:
Triazole-Based Ligands: The development of novel polydentate ligands incorporating the 1,2,3-triazole scaffold is a promising avenue. These ligands can be used to create transition metal complexes with tailored electronic and steric properties for a variety of catalytic applications, including Suzuki-Miyaura coupling and amination reactions. organic-chemistry.orgnih.gov
Catalysis in Complex Environments: The stability of the triazole ring makes it suitable for use in demanding catalytic conditions. itmedicalteam.pl Future work will likely explore the use of this compound-containing catalysts in complex reaction media, including biological systems.
Asymmetric Catalysis: The design of chiral triazole-based ligands for asymmetric catalysis is a significant frontier. By introducing chirality into the ligand framework, it may be possible to develop highly enantioselective catalysts for the synthesis of valuable chiral molecules.
Advanced Computational Modeling for Complex Systems
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of molecules and reactions. nih.govnih.govresearchgate.net For this compound and its derivatives, computational modeling can provide valuable insights into:
Reaction Mechanisms: DFT calculations can elucidate the step-by-step mechanism of synthetic reactions, helping to optimize reaction conditions and design more efficient catalysts. nih.gov
Structural and Electronic Properties: Computational methods can predict the three-dimensional structure, electronic distribution, and spectroscopic properties of triazole-containing molecules and their metal complexes. nih.govnih.gov This information is crucial for understanding their reactivity and potential applications.
Ligand-Receptor Interactions: In the context of medicinal chemistry, molecular docking and other computational techniques can be used to predict how triazole derivatives will bind to biological targets, aiding in the design of new therapeutic agents. nih.govresearchgate.netscilit.com
| Computational Method | Application | Information Gained |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms, predicting properties. nih.govnih.govresearchgate.net | Step-by-step reaction pathways, molecular structure, electronic distribution. nih.govnih.gov |
| Molecular Docking | Predicting binding to biological targets. nih.govresearchgate.netscilit.com | Binding affinity, interaction modes with proteins. scilit.com |
Interdisciplinary Approaches in Materials and Molecular Design
The unique properties of the 1,2,3-triazole ring, such as its high dipole moment, aromaticity, and ability to form hydrogen bonds, make it an attractive building block for the design of new materials and functional molecules. nih.gov Interdisciplinary research combining chemistry, materials science, and biology is paving the way for novel applications of this compound.
Future research directions include:
Functional Materials: Triazoles are being incorporated into a wide range of materials, including polymers, metal-organic frameworks (MOFs), and light-emitting devices. researchgate.net The benzyloxy group in this compound can be further functionalized to tune the properties of these materials for specific applications.
Bioconjugation and Chemical Biology: The "click" chemistry used to form the triazole ring is bioorthogonal, meaning it can be performed in the presence of biological molecules without interfering with their function. This has led to the use of triazoles in bioconjugation, where they act as stable linkers to connect different molecular entities, such as peptides or drugs. mdpi.comnih.gov
Molecular Hybrids: The synthesis of hybrid molecules that combine the 1,2,3-triazole scaffold with other pharmacologically active moieties is a growing area of research. nih.govnih.govresearchgate.netnih.gov This approach aims to create new chemical entities with enhanced or synergistic biological activities. nih.gov For example, hybrids of 1,2,3-triazole with benzimidazole (B57391) have been synthesized and investigated for their potential as anticancer agents. nih.govresearchgate.netfigshare.com
The continued exploration of these emerging frontiers will undoubtedly lead to new discoveries and applications for this compound, further solidifying the importance of the triazole core in modern chemistry.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(benzyloxy)-1H-1,2,3-triazole, and how do reaction conditions influence yield?
The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a primary method for synthesizing 1,2,3-triazoles. For this compound, the reaction typically involves a benzyloxy-substituted alkyne and an organic azide under Cu catalysis. Key parameters include:
- Catalyst System : Cu(I) salts (e.g., CuSO₄ with sodium ascorbate) in a 1:2 molar ratio to ensure regioselectivity toward the 1,4-disubstituted triazole .
- Solvent : Aqueous/organic biphasic systems (e.g., tert-butanol/water) improve reaction efficiency.
- Temperature : Room temperature or mild heating (40–60°C) to accelerate kinetics without side reactions. Reported yields range from 70–90% under optimized conditions. Alternative methods, such as using magnetic γFe₂O₃@Sh@Cu₂O catalysts, can achieve similar yields while simplifying purification .
Table 1 : Comparison of Synthetic Methods
| Method | Catalyst | Yield (%) | Reaction Time | Reference |
|---|---|---|---|---|
| CuAAC (Standard) | CuSO₄/NaAsc | 85 | 12 h | |
| Magnetic Catalyst | γFe₂O₃@Sh@Cu₂O | 88 | 6 h |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Comprehensive spectroscopic and analytical techniques are critical:
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons from the benzyloxy group appear as a multiplet at δ 7.2–7.4 ppm. The triazole proton resonates as a singlet near δ 8.0 ppm (confirmed in analogous triazoles) .
- ¹³C NMR : The triazole carbons are observed at δ 120–140 ppm, with the benzyloxy methylene group at δ 70–75 ppm .
Advanced Research Questions
Q. How can substituent variations on the benzyloxy group modulate biological activity, and what experimental strategies resolve contradictory data?
Substituents on the benzyloxy moiety significantly impact bioactivity. For example:
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial activity by increasing membrane permeability .
- Bulky substituents (e.g., 3,4-dichlorobenzyl) may reduce solubility, leading to inconsistent activity in hydrophilic assays .
Experimental Design to Address Contradictions :
- Structure-Activity Relationship (SAR) Studies : Synthesize derivatives with systematic substituent changes (e.g., -OCH₃, -CF₃, -Br) and test them under standardized conditions.
- Solubility Optimization : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles to improve bioavailability .
- Data Normalization : Report activity as IC₅₀ values normalized to logP (lipophilicity) to account for membrane penetration differences .
Table 2 : Impact of Substituents on Antimicrobial Activity
| Substituent (R) | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus | logP |
|---|---|---|---|
| -H | 64 | 32 | 1.8 |
| -4-Cl | 16 | 8 | 2.5 |
| -4-OCH₃ | 128 | 64 | 1.2 |
Q. What advanced catalytic systems improve the sustainability of this compound synthesis?
Heterogeneous and recyclable catalysts are gaining traction:
- Magnetic γFe₂O₃@Sh@Cu₂O : Enables catalyst recovery via magnetic separation, reducing Cu waste. Yields remain >85% after 5 cycles .
- Polymer-Supported Cu Catalysts : Polystyrene-immobilized Cu(I) complexes offer regioselectivity >95% and simplify purification .
- Photocatalytic Systems : Visible-light-driven Cu catalysts (e.g., Cu/TiO₂ nanocomposites) reduce energy consumption by 40% compared to thermal methods .
Q. How can crystallographic data resolve ambiguities in triazole ring conformation and intermolecular interactions?
Single-crystal X-ray diffraction is definitive for structural elucidation:
- Triazole Ring Geometry : The 1,4-disubstituted triazole adopts a planar conformation, with bond angles near 120° (N-N-C angles: 112–118°) .
- Intermolecular Interactions : Hydrogen bonding between triazole N3 and benzyloxy O stabilizes the crystal lattice (distance: 2.8–3.0 Å) .
- Hirshfeld Surface Analysis : Quantifies interactions (e.g., 60% H-bonding, 25% van der Waals) to predict solubility and stability .
Methodological Considerations
- Handling Air-Sensitive Intermediates : Use Schlenk techniques for azide precursors to prevent decomposition.
- Scale-Up Challenges : Batch reactors with efficient stirring mitigate exothermic risks during large-scale CuAAC reactions .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for derivatives with potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
